4-Hydroxypyridine
Overview
Description
4-Hydroxypyridine is a chemical compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the fourth carbon atom of the pyridine ring. This compound appears as a beige to light brown crystalline powder and is known for its solubility in water, ethanol, and chloroform . It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Mechanism of Action
Target of Action
4-Hydroxypyridine, also known as 4-Pyridinol or 4-Pyridone, is a compound that has been studied for its potential applications in various biochemical processes It has been used in the synthesis of various compounds and as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .
Mode of Action
This negative charge is well stabilized as it undergoes extensive resonance, which includes oxygen as well . This property contributes to its acidity and influences its interactions with other molecules.
Biochemical Pathways
In the biochemical degradation pathway of this compound, the initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .
Pharmacokinetics
Its properties such as boiling point (230-235 °c/12 mmhg) and melting point (150-151 °c) have been reported .
Result of Action
The result of the action of this compound is largely dependent on the context in which it is used. For instance, in the context of its degradation pathway, the action of this compound leads to the formation of 3-formylpyruvate . In other contexts, such as in the synthesis of various compounds, the result of its action would be the formation of the desired end product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of its use as a model compound to study the natural photodegradation of representative aquatic environmental contaminants, factors such as light exposure and water conditions could potentially influence its action . .
Biochemical Analysis
Cellular Effects
The effects of 4-Hydroxypyridine on various types of cells and cellular processes are significant. For instance, it has been found to have antiproliferative activity against human tumor cell lines such as MGC-803, PC-3, A549, H1975 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA), leading to the formation of 3,4-dihydroxypyridine .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine can be synthesized through several methods. One common method involves the cyclocondensation of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which are then transformed into 4-hydroxypyridines . Another method includes the use of phenylboronic acid in the presence of copper sulfate and ethyl acetate in methanol, followed by heating at 60°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of pyridylpyridinium chloride hydrochloride. This method involves the use of solvents like chloroform and water, and the product is typically crystallized and purified to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: It can be reduced to form 4-hydroxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: 4-Pyridone
Reduction: 4-Hydroxypiperidine
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
4-Hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a model compound to study the natural photodegradation of environmental contaminants.
Medicine: It is used in the synthesis of pharmaceutical intermediates, such as diuretics like torasemide.
Comparison with Similar Compounds
4-Hydroxypyridine can be compared with other hydroxypyridine isomers:
3-Hydroxypyridine: This isomer has the hydroxyl group on the third carbon atom and exhibits properties similar to phenol.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceutical intermediates and coordination compounds.
Properties
IUPAC Name |
1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | 4-Hydroxypyridine | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
Record name | 4-Hydroxypyridine | |
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Record name | 4(1H)-Pyridinone | |
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Record name | 4-Pyridone | |
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Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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Record name | 4-Pyridone | |
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Record name | 4-HYDROXYPYRIDINE | |
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Record name | 4(1H)-Pyridinone | |
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Record name | 4-Pyridinol | |
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Record name | Pyridin-4-ol | |
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Record name | 4-pyridone | |
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Record name | 4-PYRIDONE | |
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Retrosynthesis Analysis
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